molecular formula C13H17BrFN B1449160 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine CAS No. 1518625-75-6

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine

Cat. No. B1449160
M. Wt: 286.18 g/mol
InChI Key: UHLVOOYNIDKNOU-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine (1-B5FP) is a synthetic compound that has been studied for its potential applications in the pharmaceutical and biomedical fields. It is a substituted piperidine derivative, which is a type of cyclic organic compound that contains nitrogen and is found in many natural products. 1-B5FP has been studied for its potential therapeutic and biological properties, including its ability to modulate the activity of certain enzymes, receptors, and ion channels. This review will discuss the synthesis methods of 1-B5FP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis of Intermediates for Pharmacological Compounds

  • The compound has been utilized in the synthesis of intermediates for HIV-1 integrase inhibitors, highlighting its role in the development of antiviral drugs (Boros et al., 2007).

Development of New Derivatives for Biological Applications

  • New S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil were synthesized for potential biological applications, demonstrating the compound's versatility in creating bioactive molecules (Pospieszny & Wyrzykiewicz, 2008).

Photodynamic Therapy for Cancer Treatment

  • The compound has been part of the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, indicating its potential application in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Enzymatic Inhibition Studies

  • Sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline, which may involve this compound in their synthesis pathway, have shown moderate to excellent antibacterial activity and significant anti-enzymatic activity against the urease enzyme, underscoring the compound's relevance in medicinal chemistry (Rehman et al., 2019).

Antitumor Activity

  • Asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives, which could be synthesized using similar compounds, exhibit good antitumor activity due to their double α,β-unsaturated ketone structural characteristics, highlighting the compound's potential in cancer research (Yao et al., 2018).

properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c1-10-2-4-16(5-3-10)9-11-6-12(14)8-13(15)7-11/h6-8,10H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLVOOYNIDKNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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